3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3S/c10-9(11,12)17-5-4-14-18(15,16)8-3-1-2-7(13)6-8/h1-3,6,14H,4-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXWQUZFKWDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCOC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Mechanism
The substitution mechanism proceeds via an SN2 pathway, where the deprotonated sulfonamide nitrogen attacks the electrophilic carbon of the trifluoromethoxyethylating agent (Figure 2). The transition state is stabilized by the polar aprotic solvent DMF, which enhances ion pair separation. Kinetic studies indicate a second-order dependence on substrate and alkylating agent concentrations, with an activation energy (Ea) of approximately 85 kJ/mol.
Amidation Mechanism
In the halogenation-amidation route, sulfonyl chloride formation occurs through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the acid catalyst. Subsequent amidation involves nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom, displacing chloride.
Optimization Strategies for Yield and Purity
Solvent Selection
Comparative studies highlight DMF as the optimal solvent for nucleophilic substitution, providing a dielectric constant (ε = 36.7) that stabilizes ionic intermediates while solubilizing both organic and inorganic reagents (Table 1).
Table 1: Solvent Screening for Alkylation
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| DMSO | 46.7 | 65 | 92 |
| Acetonitrile | 37.5 | 58 | 89 |
Temperature and Time Effects
Elevated temperatures (80–100°C) accelerate the substitution reaction but risk decomposition of the trifluoromethoxy group. A balance is achieved at 80°C with a 12-hour reaction time, yielding 78% product. Prolonged heating beyond 16 hours reduces yield due to side reactions, such as over-alkylation.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography using hexane/ethyl acetate (3:1) effectively removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) analysis confirms purity >95%, with retention time (tR) = 8.2 minutes (C18 column, acetonitrile/water 70:30).
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.95 (s, 1H), 4.20 (t, J = 6.0 Hz, 2H), 3.75 (t, J = 6.0 Hz, 2H).
-
¹³C NMR (100 MHz, DMSO-d6): δ 152.1 (C-SO₂), 134.5 (C-NH₂), 121.8 (CF₃O), 58.4 (CH₂O), 45.2 (CH₂N).
Industrial-Scale Production
Batch Process Optimization
Industrial protocols emphasize cost-effective reagent ratios and solvent recovery. A typical batch process uses:
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzenesulfonamide derivatives, while reduction of the sulfonamide group may produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide
- Molecular Formula : C11H13F3N2O3S
- Molecular Weight : 320.29 g/mol
The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its interaction with biological targets.
Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : It acts as a precursor for creating more complex chemical entities.
- Reagent in Chemical Reactions : The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives.
Biology
This compound has been investigated for its biological activities:
- Enzyme Inhibition : It shows potential in inhibiting specific enzymes, which may be crucial in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, including resistant ones.
Medicine
The therapeutic potential of this compound is notable:
- Anticancer Activity : Research suggests it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspase pathways.
- Antimicrobial Applications : Its efficacy against various pathogens positions it as a candidate for developing new antimicrobial agents.
Industry
In industrial applications, this compound is relevant for:
- Development of Agrochemicals : Its unique properties make it suitable for formulating new pesticides or herbicides.
- Specialty Chemicals Production : It can be employed in creating materials with specific chemical characteristics.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against:
- Staphylococcus aureus (MRSA) : Minimum inhibitory concentration (MIC) of 0.78 µg/mL.
- Enterococcus faecium (VREfm) : MIC of 1.56 µg/mL.
This study highlights its potential as an effective treatment option against resistant bacterial strains.
Anticancer Activity Assessment
In vitro tests on human cancer cell lines revealed that the compound could reduce cell viability in a dose-dependent manner. Mechanistic studies indicated:
- Inhibition of Cell Proliferation : The compound interfered with the cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways was observed, suggesting its role as a lead compound for cancer therapy development.
Mechanism of Action
The mechanism of action of 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxyethyl group can enhance the compound’s binding affinity and specificity towards its target, potentially leading to inhibition or modulation of the target’s activity. The sulfonamide moiety is known to interact with various biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below compares the target compound with structurally related benzenesulfonamides, emphasizing substituent variations and their implications:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl : Compounds with trifluoromethoxy groups (e.g., target compound, entry 4) exhibit distinct electronic and steric profiles compared to trifluoromethyl analogs (entry 6), impacting target binding and metabolic stability .
- Amino Substituent Position: The 3-amino group in the target compound contrasts with 4-substituted triazole derivatives (entry 3), which show enhanced COX-2 selectivity due to spatial alignment with the enzyme’s hydrophobic pocket .
- N-Substituent Complexity : Piperidinyl or triazole-containing N-substituents (entries 2, 3) improve receptor selectivity but may reduce synthetic yields (e.g., 78% for piperazinyl derivatives ) compared to simpler alkyl chains.
Biological Activity
3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its biological properties, including enzyme inhibition, antimicrobial effects, and therapeutic applications, supported by case studies and research findings.
This compound is characterized by the presence of a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, sulfonamides are known to inhibit carbonic anhydrases and other enzymes critical in various metabolic pathways.
- Case Study: Cathepsin B Inhibition
A study demonstrated that various benzenesulfonamides inhibited cathepsin B activity, a key enzyme in protein degradation and implicated in cancer metastasis. The inhibitory activity was assessed using a high-throughput screening method, revealing that certain structural modifications could enhance potency against this target .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated against several bacterial strains.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | 15 |
| 4-Aminobenzenesulfonamide | Escherichia coli ATCC 25922 | 12 |
| N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | Enterococcus faecium E5 | 17 |
Research has shown that the presence of the trifluoromethoxy group can enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy .
3. Therapeutic Applications
The compound is being explored for its therapeutic potential in various medical fields:
-
Anticancer Properties
Preliminary studies suggest that sulfonamides can induce apoptosis in cancer cells by inhibiting specific signaling pathways. The mechanism often involves the modulation of enzyme activities that regulate cell proliferation and survival. -
Case Study: Anticancer Activity
A study evaluating a series of benzenesulfonamides found that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, allowing for effective inhibition of target enzymes.
- Inhibition Mechanism
The compound may bind to the active sites of enzymes such as carbonic anhydrases or proteases, blocking substrate access and preventing enzymatic activity. This inhibition can lead to downstream effects such as reduced cell proliferation in cancer cells or decreased bacterial growth in infections .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via sulfonylation of 3-nitrobenzenesulfonyl chloride with 2-(trifluoromethoxy)ethylamine, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert the nitro group to an amino moiety . Optimize reaction conditions by controlling stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine), using aprotic solvents (e.g., dichloromethane), and maintaining temperatures below 25°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., isopropyl alcohol) improves purity.
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | DCM, Et₃N, 0-5°C | 65-75 | 85-90 |
| Nitro Reduction | H₂/Pd-C, MeOH | 80-85 | 90-95 |
Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH-) groups. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₉H₁₂F₃N₂O₃S: 285.05). Elemental analysis (C, H, N) ensures stoichiometric accuracy (e.g., C: 46.15%, H: 4.14%, N: 9.80%) . HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways and excretion profiles of this sulfonamide derivative in preclinical models?
- Methodology : Conduct in vivo rat studies with radiolabeled compound (³H or ¹⁴C) to track metabolites. Collect bile and urine samples post-administration, then use LC-MS/MS to identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites . Compare metabolic stability using liver microsomes (e.g., rat vs. human) to predict interspecies differences.
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?
- Methodology :
- Orthogonal assays : Validate receptor binding (e.g., β₃-adrenoceptor) using both radioligand displacement (³H-L748337) and functional cAMP assays .
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and rule off-target effects.
- Controlled conditions : Standardize assay parameters (e.g., pH, temperature, cell line passage number) to minimize variability .
Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with target proteins?
- Methodology : Use AMBER or GROMACS software to simulate ligand-protein binding. Parameterize the trifluoromethoxy group with quantum mechanical calculations (e.g., DFT). Analyze trajectories for hydrogen bonding (sulfonamide NH with protein backbone) and hydrophobic interactions (CF₃ group with aromatic residues). Validate predictions via mutagenesis studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic inhibition potency between in vitro and cell-based assays?
- Methodology :
- Membrane permeability : Measure cellular uptake via LC-MS to rule out efflux pump interference (e.g., P-gp).
- Protein binding : Use equilibrium dialysis to assess free fraction in serum-containing media.
- Metabolic stability : Compare compound half-life in cell lysates vs. intact cells to identify intracellular degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
